Cas no 60610-16-4 (5-chloro-1,2-dihydroquinazolin-2-one)
5-chloro-1,2-dihydroquinazolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-氯-喹唑啉-2(1H)-酮
- 2(1H)-Quinazolinone, 5-chloro-
- 5-Chloroquinazolin-2-ol
- 5-chloro-1,2-dihydroquinazolin-2-one
- 5-chloro-1H-quinazolin-2-one
- 5-Chloro-2(1h)-quinazolinone
- 5-chloroquinazolin-2(1H)-one
- 2(1H)-Quinazolinone,5-chloro-
- F15806
- DTXSID201309469
- SCHEMBL1571916
- SY322796
- AKOS032961502
- PS-18074
- SCHEMBL8619858
- 60610-16-4
- CS-0309778
- DB-123916
- MFCD24574242
-
- MDL: MFCD24574242
- Inchi: 1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
- InChI Key: SBRAWIXBZVGDQR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C=NC(N2)=O
Computed Properties
- Exact Mass: 180.0090405g/mol
- Monoisotopic Mass: 180.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.5
5-chloro-1,2-dihydroquinazolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM215279-1g |
5-Chloroquinazolin-2-ol |
60610-16-4 | 97% | 1g |
$556 | 2021-08-04 | |
| Chemenu | CM215279-500mg |
5-Chloroquinazolin-2-ol |
60610-16-4 | 97% | 500mg |
$415 | 2022-12-31 | |
| Chemenu | CM215279-1g |
5-Chloroquinazolin-2-ol |
60610-16-4 | 97% | 1g |
$623 | 2022-12-31 | |
| eNovation Chemicals LLC | D581442-1g |
5-chloroquinazolin-2(1H)-one |
60610-16-4 | 95% | 1g |
$645 | 2024-08-03 | |
| eNovation Chemicals LLC | D581442-5g |
5-chloroquinazolin-2(1H)-one |
60610-16-4 | 95% | 5g |
$1385 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1097505-100mg |
5-chloro-1,2-dihydroquinazolin-2-one |
60610-16-4 | 97% | 100mg |
$165 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097505-250MG |
5-chloro-1,2-dihydroquinazolin-2-one |
60610-16-4 | 97% | 250mg |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097505-500MG |
5-chloro-1,2-dihydroquinazolin-2-one |
60610-16-4 | 97% | 500mg |
$425 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097505-1G |
5-chloro-1,2-dihydroquinazolin-2-one |
60610-16-4 | 97% | 1g |
$640 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097505-5G |
5-chloro-1,2-dihydroquinazolin-2-one |
60610-16-4 | 97% | 5g |
$1930 | 2024-07-21 |
5-chloro-1,2-dihydroquinazolin-2-one Suppliers
5-chloro-1,2-dihydroquinazolin-2-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-chloro-1,2-dihydroquinazolin-2-one
Recent Advances in the Study of 5-Chloro-1,2-dihydroquinazolin-2-one (CAS: 60610-16-4) in Chemical Biology and Pharmaceutical Research
5-Chloro-1,2-dihydroquinazolin-2-one (CAS: 60610-16-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-chloro-1,2-dihydroquinazolin-2-one exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, leading to derivatives with improved selectivity and reduced off-target effects. Molecular docking simulations further revealed that the chloro substituent at the 5-position enhances interactions with the ATP-binding pocket of CDK2, suggesting a promising avenue for anticancer drug development.
In addition to its anticancer potential, recent investigations have uncovered the anti-inflammatory properties of 5-chloro-1,2-dihydroquinazolin-2-one. A 2024 preprint on bioRxiv reported that this compound effectively suppresses the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo experiments using murine models of rheumatoid arthritis showed significant attenuation of joint inflammation and tissue damage, positioning the compound as a candidate for treating chronic inflammatory diseases.
The synthetic accessibility of 5-chloro-1,2-dihydroquinazolin-2-one has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Letters (2023), achieved an 85% yield under mild conditions, using eco-friendly catalysts. This advancement addresses previous challenges in scalability and cost-effectiveness, facilitating broader application in medicinal chemistry. Furthermore, computational studies have predicted favorable pharmacokinetic properties, including moderate solubility and metabolic stability, which are crucial for clinical translation.
Despite these promising developments, challenges remain in optimizing the bioavailability and toxicity profile of 5-chloro-1,2-dihydroquinazolin-2-one derivatives. Future research directions may include combinatorial chemistry approaches to generate diverse analogs and high-throughput screening to identify lead compounds with enhanced efficacy and safety. Collaborative efforts between academia and industry will be essential to advance this compound from bench to bedside.
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